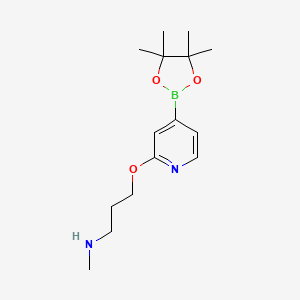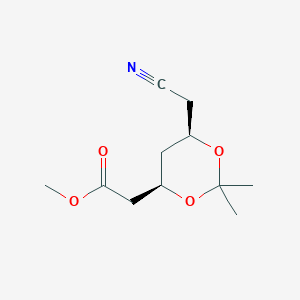![molecular formula C15H20N2O4 B15063042 Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Aplicaciones Científicas De Investigación
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: These compounds also exhibit a range of biological activities and are used in drug development.
Uniqueness
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,1'-cyclopentane]-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-13(20)10-11(18)12(19)17-9-5-8-15(14(17)16-10)6-3-4-7-15/h18H,2-9H2,1H3 |
Clave InChI |
BZBZAOYZWZOCJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)


![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)

![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)





